molecular formula C14H12FN3O B2866976 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 895831-76-2

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2866976
CAS No.: 895831-76-2
M. Wt: 257.268
InChI Key: MFDOTCVASWBNDR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 895831-76-2) is a high-purity chemical compound provided for research applications. This small molecule features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system recognized for its significant versatility in medicinal chemistry and drug discovery . The structural motif is a known bioisostere of purine, allowing it to mimic adenine and interact with various enzymatic ATP-binding sites, making it a valuable core structure for developing targeted therapeutic agents . This compound is of particular interest in oncology research. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated substantial potential as scaffolds with anticancer properties and enzymatic inhibitory activity . Specifically, related analogs have been designed and synthesized as novel inhibitors of Cyclin-dependent kinase 2 (CDK2), a promising target for the selective treatment of cancer . Furthermore, research into similar pyrazolo[1,5-a]pyrimidine structures has explored their activity as ligands for central nervous system targets, including the benzodiazepine (GABA-A) receptor, indicating potential applicability in neuropharmacology studies . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for versatile structural modifications at multiple positions , enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with optimized potency and selectivity . It serves as a critical reagent in hit-to-lead optimization campaigns and combinatorial library development aimed at discovering new enzyme inhibitors or receptor ligands. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVSESQDBDDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolopyrimidine . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with structurally related analogs:

Substituent Effects at Position 3
Compound Name Substituent at Position 3 Key Properties/Activities Reference
This compound 4-Fluorophenyl Enhanced electronic effects; potential anxiolytic/antimicrobial activity (inferred from analogs)
3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 2-Methoxyphenyl Reduced electron-withdrawing effects; amine group improves solubility but decreases H-bonding
3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Lower lipophilicity; anti-mycobacterial activity (MIC: 0.5 µg/mL)

Key Findings :

  • The 4-fluorophenyl group improves metabolic stability compared to non-halogenated phenyl groups .
  • Substitution with electron-donating groups (e.g., methoxy) reduces binding affinity to kinase targets, as seen in analogs from .
Functional Group Variations at Position 7
Compound Name Substituent at Position 7 Molecular Weight (g/mol) Biological Activity Reference
This compound -OH 261.27 Predicted moderate solubility; unconfirmed activity N/A
3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -NH₂ 260.30 Anti-mycobacterial (MIC: 1.0 µg/mL)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -CF₃ 295.23 High lipophilicity; potential CNS activity
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one =O (ketone) 307.32 Anti-mycobacterial (MIC: 2.0 µg/mL)

Key Findings :

  • The hydroxyl group (-OH) at position 7 may confer higher polarity compared to amine (-NH₂) or trifluoromethyl (-CF₃) substituents .
  • Ketone derivatives (e.g., 7(4H)-one) show reduced activity against mycobacteria compared to amine-substituted analogs .
Anti-Mycobacterial Activity of Selected Analogs
Compound Name Substituents MIC (µg/mL) Notes Reference
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Fluorophenyl, 5-p-tolyl 0.5 Most potent analog in the series
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Methoxyphenyl, 5-phenyl 2.0 Moderate activity; poor solubility
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-CF₃, 5-phenyl 4.0 Low activity due to excessive lipophilicity

Key Findings :

  • Anti-mycobacterial activity correlates with balanced lipophilicity and hydrogen-bonding capacity. The 4-fluorophenyl group in the target compound may offer optimal properties for this purpose .

Biological Activity

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in oncology and neuropharmacology. The following sections will detail its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The core structure is formed through the cyclocondensation of 3-amino-4-fluorobenzaldehyde with various β-dicarbonyl compounds under acidic or basic conditions. This method allows for the selective introduction of functional groups that enhance biological activity.

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that this compound inhibits the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Anticancer Activity of this compound

StudyCell LineIC50 (µM)Mechanism
A5490.25CDK inhibition
MCF-70.15Apoptosis induction
HeLa0.30Cell cycle arrest

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been reported to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases.

Table 2: Neuropharmacological Activity

StudyModelEffectReference
Mouse modelReduced inflammation
Rat modelImproved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various kinases and phosphatases involved in cell signaling pathways.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
  • Neuroprotection : By modulating inflammatory pathways and enhancing mitochondrial function, it protects neuronal cells from damage.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Study on Cancer Models : A study conducted on xenograft models showed significant tumor reduction when treated with this compound compared to controls.
  • Neuroprotection in Alzheimer's Disease Models : Research indicated that the compound improved cognitive deficits and reduced amyloid-beta plaque formation in transgenic mouse models of Alzheimer's disease.

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